![molecular formula C22H19NO3 B3035494 (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate CAS No. 321674-72-0](/img/structure/B3035494.png)
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
Overview
Description
“(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate” is a chemical compound with the molecular formula C21H17NO3 . It is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H17NO3/c1-14(16-11-10-15-6-2-3-7-17(15)13-16)12-20(23)22-19-9-5-4-8-18(19)21(24)25/h2-13H,1H3,(H,22,23)(H,24,25)/b14-12+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.37 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Pharmaceutical Precursor Role
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate is related to compounds with notable pharmacological activities. Methyl-2-formyl benzoate, a compound with a similar naphthalene structure, is highlighted for its broad pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This compound serves as a significant structure and an excellent precursor for new bioactive molecules, underscoring its importance in synthetic and pharmaceutical fields (Farooq & Ngaini, 2019).
Environmental and Material Science Applications
The compound's structural component, naphthalene, is utilized in various environmental and material science applications. For instance, research on plastic scintillators based on polymethyl methacrylate reveals that naphthalene and its derivatives can be replaced without altering scintillation efficiency and stability, showcasing their versatility in material science (Salimgareeva & Kolesov, 2005). Additionally, naphthalene derivatives exhibit broad medicinal applications, including as anticancer agents and in diagnostic imaging for diseases like Alzheimer's, highlighting their relevance in both environmental science and healthcare (Gong et al., 2016).
Pollution Treatment and Environmental Health
Research into the removal of naphthalene from wastewaters by adsorption emphasizes the environmental health importance of managing polycyclic aromatic hydrocarbons (PAHs) due to their deleterious health effects. This demonstrates the compound's relevance in environmental remediation efforts (Alshabib, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-15(17-12-11-16-7-3-4-8-18(16)14-17)13-21(24)23-20-10-6-5-9-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24)/b15-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZNUWDXFLUDC-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(=O)OC)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1C(=O)OC)/C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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